molecular formula C21H26N4O2 B5513406 (1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5513406
M. Wt: 366.5 g/mol
InChI Key: NKOAHVFPRNLEJL-FUHWJXTLSA-N
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Description

(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Studies

Research has been conducted on the structural and conformational characteristics of diazabicyclanones and diazabicyclanols, including studies on their crystal structures and conformational stability. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of similar compounds (Gálvez et al., 1985).

Photochemical Reactions

The photochemical generation of a vinylketen from related pyrazole compounds and the identification of the end products through X-ray crystallographic analysis have been explored. This research demonstrates the potential of such compounds in synthesizing new molecular structures via photochemical reactions (Day et al., 1973).

Catalytic Applications

Certain diazabicyclo compounds have been reported to act as efficient catalysts in the synthesis of various heterocyclic compounds. These findings suggest potential applications in facilitating chemical reactions under mild conditions, which could be beneficial for pharmaceutical synthesis and other areas of chemical research (Khurana et al., 2014).

Liposomal Delivery Systems

Recent studies have identified diazabicyclo[3.3.1]nonane derivatives as promising components for the design of stimulus-sensitive liposomal delivery systems. These compounds can act as molecular switches that stimulate the fast release of water-soluble compounds from liposomes, showing potential for targeted drug delivery applications (Veremeeva et al., 2021).

Synthesis of Novel Derivatives

Research into the synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane has been conducted, providing insights into the condensation processes of alkyl-substituted diazabicyclanones. These studies contribute to the broader knowledge of synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Gevorkyan et al., 2017).

Properties

IUPAC Name

(1S,5R)-3-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-19(15(2)25(22-14)17-7-5-4-6-8-17)11-20(26)24-12-16-9-10-18(13-24)23(3)21(16)27/h4-8,16,18H,9-13H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOAHVFPRNLEJL-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CC4CCC(C3)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.